ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group, a thioether-linked acetoxyethyl ester, and a benzo[d]thiazol-2-one methyl moiety. The compound’s structure integrates multiple pharmacophoric elements:
- 1,2,4-Triazole: Known for diverse biological activities, including antimicrobial and anti-inflammatory properties.
- 3-Chlorophenyl: Enhances lipophilicity and may influence receptor binding.
- Thioacetate Ester: Improves bioavailability compared to carboxylic acid derivatives.
- Benzo[d]thiazol-2-one: A bicyclic heterocycle associated with neuroprotective and anticancer activities.
For example, the esterification of thioacetic acid derivatives (as in ) or coupling reactions involving hydrazinecarbothioamides () could be adapted .
Properties
IUPAC Name |
ethyl 2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S2/c1-2-28-18(26)12-29-19-23-22-17(25(19)14-7-5-6-13(21)10-14)11-24-15-8-3-4-9-16(15)30-20(24)27/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMSBTXSWVRRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies related to this compound.
Chemical Structure and Properties
The compound features a triazole ring , a thiazole moiety , and a chlorophenyl group , which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 372.86 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the thiazole derivative.
- Introduction of the triazole moiety via cyclization reactions.
- Alkylation to attach the ethyl acetate group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and triazole structures. For instance, derivatives similar to this compound demonstrated significant activity against various bacterial strains:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| Ethyl 2... | 0.23–0.70 | 0.47–0.94 | Bacillus cereus |
| Ethyl 2... | 0.30–0.80 | 0.60–1.00 | Escherichia coli |
| Ethyl 2... | 0.25–0.75 | 0.50–1.00 | Staphylococcus aureus |
These results indicate that the compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have evaluated the anticancer activity of similar compounds using various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| OVCAR-3 (ovarian) | 6.44 | Doxorubicin |
| MCF7 (breast) | 10.11 | Cisplatin |
| A549 (lung) | 8.30 | Paclitaxel |
The triazole derivatives displayed significant cytotoxic effects across multiple cancer cell lines, indicating potential as anticancer agents.
Case Studies
Case Study 1: Antimicrobial Screening
A systematic review demonstrated that derivatives with similar structures to ethyl 2... exhibited promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, with specific emphasis on their effectiveness against resistant strains.
Case Study 2: Antitumor Activity
In another study, a series of thiazole derivatives were synthesized and tested for their antitumor activity using the National Cancer Institute's protocols. The results indicated that certain compounds exhibited log10GI50 values ranging from -6.44 to -4.41 against various cancer cell lines, showcasing their potential as therapeutic agents.
Comparison with Similar Compounds
Table 1: Key Features of Ethyl 2-((4-(3-Chlorophenyl)-5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-Triazol-3-yl)thio)acetate and Analogues
Key Comparative Insights
Core Heterocycle
Substituent Effects
- The 3-chlorophenyl group in the target contrasts with 4-chlorophenyl in . Meta-substitution may alter steric interactions in biological targets compared to para-substituted analogues .
- Thioacetate ester in the target differs from thioacetic acids in . Esters generally exhibit higher membrane permeability than acids, suggesting improved bioavailability .
Functional Activity
- Analgesic/Anti-inflammatory Activity : ’s thiazole-isoxazolone hybrid (THIO) showed potent activity, implying that the target’s triazole-benzo[d]thiazol-2-one system could share similar mechanisms .
- Toxicity : ’s GUSAR model predicted low acute toxicity for dimethoxyphenyl-triazole thioacetates, implying the target’s chloro and benzo[d]thiazol-2-one groups may require separate evaluation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Preparation of a thiol intermediate (e.g., 4-phenyl-5-substituted-1,2,4-triazole-3-thiol) via cyclization of thiosemicarbazides under reflux in ethanol .
- Step 2 : Alkylation of the thiol group using sodium monochloroacetate in aqueous medium, followed by acidification with acetic acid to yield the free acid .
- Step 3 : Esterification with ethanol under catalytic acid conditions to form the ethyl ester.
- Optimization : Key parameters include solvent choice (e.g., aqueous medium for thiol reactions), molar ratios (e.g., 1:1.2 thiol-to-alkylating agent), and purification via crystallization from methanol or water-propan-2-ol mixtures .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the 3-chlorophenyl (δ 7.4–7.6 ppm), benzo[d]thiazolone (δ 2.5–3.5 ppm for methylene), and triazole (δ 8.1–8.3 ppm) moieties .
- IR Spectroscopy : Confirm ester C=O (∼1740 cm⁻¹) and thioether (C-S, ∼650 cm⁻¹) bonds .
- HPLC-DAD : Use C18 columns with mobile phases like methanol-water (70:30) to assess purity (>95%) and retention time consistency .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the biological potential of this compound against specific targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes (e.g., bacterial dihydrofolate reductase) or receptors (e.g., kinase domains) based on structural motifs (e.g., triazole-thioether for metal coordination) .
- Software : Use AutoDock Vina or Schrödinger Suite for docking. Parameterize the ligand with GAFF force fields and hydrate the protein structure (PDB ID: e.g., 1DHF) .
- Validation : Compare binding affinities (ΔG) with known inhibitors and validate via MD simulations (e.g., 100 ns trajectories) to assess stability .
Q. What strategies are effective for resolving contradictions in biological activity data across derivatives of similar 1,2,4-triazole-thioacetates?
- Methodological Answer :
- Systematic SAR Analysis : Test substituent effects (e.g., 3-Cl vs. 4-Cl on phenyl rings) on antimicrobial activity using MIC assays (e.g., against S. aureus and E. coli) .
- Physicochemical Profiling : Correlate logP (via shake-flask method) and solubility (HPLC-based) with activity trends. Higher logP (>3) may enhance membrane permeability but reduce aqueous solubility .
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., 2,4-dimethoxyphenyl variants) to identify conserved pharmacophores .
Q. How can computational toxicity prediction tools like GUSAR improve the safety profiling of this compound?
- Methodological Answer :
- Acute Toxicity Prediction : Input SMILES into GUSAR to estimate LD₅₀ (e.g., rat oral) based on QSAR models trained on EPA datasets .
- Metabolite Identification : Use BioTransformer 3.0 to predict Phase I/II metabolites (e.g., ester hydrolysis to free acid) and flag reactive intermediates .
- Validation : Cross-check with in vitro assays (e.g., Ames test for mutagenicity) to confirm computational findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
